what are the physical properties of 2',4'-diethoxyacetophenone
what are the physical properties of 2',4'-diethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2',4'-diethoxyacetophenone (CAS No. 22924-18-1). Beyond a mere compilation of data, this document offers insights into its synthesis, potential applications in drug discovery and medicinal chemistry, and essential safety and handling protocols. The content is structured to deliver actionable intelligence for researchers and professionals in the pharmaceutical and chemical sciences, emphasizing the practical application of this versatile acetophenone derivative.
Introduction: The Significance of Acetophenone Scaffolds in Modern Research
Acetophenone and its derivatives are a cornerstone in the edifice of medicinal chemistry and materials science. Their inherent structural motifs, featuring a reactive ketone and a modifiable aromatic ring, provide a versatile platform for the synthesis of a diverse array of bioactive molecules and functional materials. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties, thereby modulating the pharmacological or material characteristics of the resultant compounds.
2',4'-Diethoxyacetophenone, a member of this important class, possesses two ethoxy groups at the 2' and 4' positions of the acetophenone core. These ether linkages can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a compound of interest for further chemical exploration and development. This guide aims to be an essential resource for scientists working with or considering the use of this specific acetophenone derivative.
Physicochemical Properties of 2',4'-Diethoxyacetophenone
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate its behavior in various solvents, its physical state under different conditions, and its amenability to purification techniques.
Core Identification and Physical State
| Property | Value | Source |
| Chemical Name | 1-(2,4-diethoxyphenyl)ethanone | - |
| Synonyms | 2',4'-Diethoxyacetophenone | - |
| CAS Number | 22924-18-1 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Solid | [2] |
Thermal and Density Properties
| Property | Value | Source |
| Melting Point | 68-70 °C (lit.) | [2] |
| Boiling Point | 330.5 ± 22.0 °C (Predicted) | [1] |
| Density | Data not available | - |
The melting point indicates that 2',4'-diethoxyacetophenone is a solid at room temperature, which is a crucial consideration for its handling, storage, and formulation. The predicted boiling point suggests a relatively low volatility under standard conditions.
Solubility Profile
The presence of the two ethoxy groups and the aromatic ring suggests that 2',4'-diethoxyacetophenone is likely to be soluble in common organic solvents such as:
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Dichloromethane (CH₂Cl₂)
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Chloroform (CHCl₃)
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Ethyl acetate (EtOAc)
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Acetone
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Tetrahydrofuran (THF)
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Methanol (MeOH) and Ethanol (EtOH)
Its solubility in non-polar solvents like hexanes is expected to be lower. Due to the absence of highly polar functional groups capable of hydrogen bonding, its solubility in water is anticipated to be low.
Synthesis of 2',4'-Diethoxyacetophenone: A Practical Approach
The most direct and widely applicable method for the synthesis of 2',4'-diethoxyacetophenone is through the alkylation of its precursor, 2',4'-dihydroxyacetophenone. This transformation is typically achieved via the Williamson ether synthesis.
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.[3][4][5]
In the context of synthesizing 2',4'-diethoxyacetophenone, the phenolic hydroxyl groups of 2',4'-dihydroxyacetophenone are deprotonated by a suitable base to form a diphenoxide. This diphenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired diethoxy product.
A key challenge in the alkylation of dihydroxy- or polyhydroxy-phenols is achieving regioselectivity. However, for the synthesis of the symmetrically substituted 2',4'-diethoxyacetophenone from 2',4'-dihydroxyacetophenone, regioselectivity is not a concern as both hydroxyl groups are to be alkylated. Recent studies have demonstrated efficient methods for the alkylation of 2,4-dihydroxyacetophenones.[4][6][7]
Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from established procedures for the alkylation of 2,4-dihydroxyacetophenones.[6]
Materials:
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2',4'-Dihydroxyacetophenone
-
Ethyl iodide (or ethyl bromide)
-
Cesium bicarbonate (CsHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2',4'-dihydroxyacetophenone (1.0 equivalent) in acetonitrile (or DMF), add the base (cesium bicarbonate or potassium carbonate, 2.5-3.0 equivalents).
-
Add the ethylating agent (ethyl iodide or ethyl bromide, 2.2-2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2',4'-diethoxyacetophenone.
Causality Behind Experimental Choices:
-
Base: Cesium bicarbonate is reported to provide excellent regioselectivity and high yields in the alkylation of 2,4-dihydroxyacetophenones.[6] Potassium carbonate is a more common and cost-effective alternative.
-
Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Figure 1: Synthetic workflow for 2',4'-diethoxyacetophenone.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 2',4'-diethoxyacetophenone is not widely published. The following are predicted chemical shifts based on the structure and known substituent effects.
-
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring would appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at the 5' position would likely be a doublet, the proton at the 3' position a doublet, and the proton at the 6' position a doublet of doublets, with coupling constants typical for ortho and meta coupling.
-
Ethoxy Protons: Two sets of signals for the two ethoxy groups. Each would consist of a quartet for the -OCH₂- protons (around δ 4.0-4.2 ppm) and a triplet for the -CH₃ protons (around δ 1.3-1.5 ppm).
-
Acetyl Protons: A singlet for the methyl protons of the acetyl group would be expected around δ 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon would be observed in the downfield region (δ ~195-205 ppm).
-
Aromatic Carbons: Six signals for the aromatic carbons would be present, with the carbons attached to the oxygen atoms appearing at lower field.
-
Ethoxy Carbons: Signals for the -OCH₂- carbons (around δ 63-65 ppm) and the -CH₃ carbons (around δ 14-16 ppm).
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group would be expected around δ 25-30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of 2',4'-diethoxyacetophenone would be characterized by the following key absorption bands:
-
C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone.
-
C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ due to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and acetyl groups would be observed in the 2980-2850 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for 2',4'-diethoxyacetophenone would be observed at an m/z of 208. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z 43) to give a prominent fragment ion at m/z 165. Further fragmentation of the ethoxy groups would also be expected.
Applications in Research and Drug Development
While specific applications of 2',4'-diethoxyacetophenone are not extensively documented, its structural features suggest its potential as a valuable intermediate in several areas of research and development.
Scaffold for Medicinal Chemistry
Acetophenone derivatives are known to exhibit a wide range of biological activities, and the diethoxy substitution pattern can be exploited to modulate these properties. Potential areas of investigation include:
-
Antimicrobial Agents: The lipophilicity imparted by the ethoxy groups may enhance cell membrane permeability, a desirable feature for antimicrobial compounds.
-
Enzyme Inhibitors: The acetophenone core can serve as a template for designing inhibitors of various enzymes by introducing appropriate pharmacophores.
-
Precursor for Heterocyclic Synthesis: The ketone functionality provides a reactive handle for the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.
Building Block in Organic Synthesis
As a difunctionalized aromatic compound, 2',4'-diethoxyacetophenone can be used as a starting material for the synthesis of more complex molecules through reactions at the ketone, the aromatic ring, or the ether linkages.
Safety and Handling
As a specific safety data sheet (SDS) for 2',4'-diethoxyacetophenone is not widely available, the following recommendations are based on general principles for handling similar aromatic ketones and ethers.
Hazard Identification
Based on related compounds, 2',4'-diethoxyacetophenone should be handled as a potentially hazardous chemical. It may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste in accordance with local regulations.
Storage
Store 2',4'-diethoxyacetophenone in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Figure 2: Key safety protocols for handling 2',4'-diethoxyacetophenone.
Conclusion
2',4'-Diethoxyacetophenone is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its known physical properties, a practical synthetic route, and predicted spectroscopic characteristics. While further experimental data is needed to fully characterize this molecule, the information presented herein serves as a solid foundation for researchers and drug development professionals to explore its utility in their respective fields. As with any chemical, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.
References
-
1-(2,4-Dimethoxyphenyl)ethanone. PubChem. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Center for Biotechnology Information. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. American Chemical Society. [Link]
-
The Williamson Ether Synthesis. University of California, Davis. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
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